molecular formula C27H23ClN2O6S B11640527 methyl 2-[2-(4-chlorophenyl)-4-hydroxy-3-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

methyl 2-[2-(4-chlorophenyl)-4-hydroxy-3-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11640527
M. Wt: 539.0 g/mol
InChI Key: ZFMKEWZJHGCTQD-LSDHQDQOSA-N
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Description

METHYL 2-[2-(4-CHLOROPHENYL)-4-HYDROXY-3-[3-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of METHYL 2-[2-(4-CHLOROPHENYL)-4-HYDROXY-3-[3-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves several stepsThe reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

METHYL 2-[2-(4-CHLOROPHENYL)-4-HYDROXY-3-[3-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds include other thiazole and pyrrole derivativesSome similar compounds include imidazole derivatives and other heterocyclic compounds .

Properties

Molecular Formula

C27H23ClN2O6S

Molecular Weight

539.0 g/mol

IUPAC Name

methyl 2-[(3E)-2-(4-chlorophenyl)-3-[hydroxy-(3-methyl-4-prop-2-enoxyphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C27H23ClN2O6S/c1-5-12-36-19-11-8-17(13-14(19)2)22(31)20-21(16-6-9-18(28)10-7-16)30(25(33)23(20)32)27-29-15(3)24(37-27)26(34)35-4/h5-11,13,21,31H,1,12H2,2-4H3/b22-20+

InChI Key

ZFMKEWZJHGCTQD-LSDHQDQOSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC=C(C=C4)Cl)/O)OCC=C

Canonical SMILES

CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC=C(C=C4)Cl)O)OCC=C

Origin of Product

United States

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